molecular formula C15H16O6S B1574385 ODM-203

ODM-203

Cat. No.: B1574385
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathways in Carcinogenesis

Fibroblast Growth Factor Receptor (FGFR) Signaling: The Fibroblast Growth Factor (FGF) and Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a fundamental role in numerous physiological processes, including embryonic development, tissue repair, angiogenesis, bone development, and the regulation of phosphate (B84403) homeostasis aacrjournals.orgoncotarget.comfree.fr. The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) aacrjournals.orgfree.frcancerbiomed.orgnih.gov. Upon ligand binding, FGFRs dimerize and activate a cascade of downstream signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT), and Phospholipase Cγ (PLCγ) pathways oncotarget.comcancerbiomed.orgnih.gov.

In the context of cancer, deregulation of FGFR signaling is a significant oncogenic driver. Aberrations in FGFR genes, such as gene amplification, activating mutations, translocations, and fusions, can lead to constitutive receptor activation and excessive pathway signaling oncotarget.comcancerbiomed.orgfrontiersin.org. These alterations are implicated in cancer cell proliferation, resistance to anti-cancer therapies, and neoangiogenesis across various tumor histologies oncotarget.comcancerbiomed.org.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: The Vascular Endothelial Growth Factor (VEGF) family and its associated receptors (VEGFRs) are critical components of angiogenesis, the process of new blood vessel formation nih.govresearchgate.netthermofisher.com. The VEGF family includes members such as VEGF-A, VEGF-B, VEGF-C, VEGF-D, and Placenta Growth Factor (PlGF), which exert their effects through three primary receptor tyrosine kinases: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk1), and VEGFR-3 (Flt-4) nih.govthermofisher.com. While VEGFR-1 and VEGFR-2 primarily regulate angiogenesis, VEGFR-3 is mainly involved in lymphangiogenesis nih.govmdpi.commdpi.com.

In carcinogenesis, VEGF-VEGFR signaling is crucial for tumor angiogenesis, enabling endothelial cell proliferation, migration, and the formation of new blood vessels that support tumor growth nih.govresearchgate.netmdpi.com. This pathway also contributes to tumor progression by promoting invasion and metastasis, and can induce chemoresistance by activating intracellular cascades like the PI3K/AKT and MAPK pathways nih.govmdpi.com. High levels of VEGF-C expression and VEGF-C/VEGFRs signaling often correlate with poorer prognosis in various malignancies mdpi.com.

Rationale for Dual Inhibition of FGFR and VEGFR in Cancer Therapeutic Development

Genetic alterations in FGFR and upregulation of VEGFR are frequently observed in the same cancer types, including gastric, lung, and breast cancers, and these alterations often correlate with disease progression and unfavorable patient survival aacrjournals.orgnih.govresearchgate.net. Both FGFR and VEGFR signaling pathways synergistically promote tumor angiogenesis aacrjournals.orgnih.govresearchgate.netaacrjournals.org. Furthermore, activation of FGFR signaling has been identified as a functional compensatory angiogenic signal that can arise following the development of resistance to VEGFR inhibition aacrjournals.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.org.

Given these synergistic and compensatory mechanisms, targeting both FGFR and VEGFR pathways simultaneously offers a compelling rationale for cancer therapeutic development. Dual inhibition is hypothesized to provide improved efficacy and a broader anti-tumor spectrum by concurrently addressing tumor cell proliferation, angiogenesis, and the tumor microenvironment, potentially overcoming resistance mechanisms associated with single-pathway inhibition researchgate.netmdpi.comnih.gov.

Preclinical Genesis and Initial Characterization of ODM-203 as a Dual Kinase Inhibitor

This compound, also known as AUR109, is a novel, selective, and equipotent dual inhibitor of the FGFR and VEGFR families of kinases aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comaurigene.comorionpharma.comorionpharma.com. Its chemical structure is N-[2′,4′-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl][1,1′-biphenyl]-3-yl]-cyclopropanesulfonamide caymanchem.combioscience.co.uk. The compound has a molecular formula of C₂₆H₂₁F₂N₅O₂S and a molecular weight of 505.54 caymanchem.combioscience.co.ukdrugbank.comchemscene.com.

Biochemical and Cellular Activity: In biochemical assays, this compound demonstrated potent and selective inhibition of FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (6–35 nM) aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.com.

Table 1: this compound IC₅₀ Values in Biochemical Assays

Kinase TargetIC₅₀ (nM)Source
FGFR111 medchemexpress.comcaymanchem.comselleckchem.com
FGFR216 medchemexpress.comcaymanchem.comselleckchem.com
FGFR36 medchemexpress.comcaymanchem.comselleckchem.com
FGFR435 medchemexpress.comcaymanchem.comselleckchem.com
VEGFR126 medchemexpress.comcaymanchem.comselleckchem.com
VEGFR29 medchemexpress.comcaymanchem.comselleckchem.com
VEGFR35 medchemexpress.comcaymanchem.comselleckchem.com

Cellular studies corroborated these biochemical findings. This compound effectively suppressed proliferation in several well-characterized FGFR-dependent cell lines, including H1581 (lung cancer), SNU16 (stomach cancer), and RT4 (bladder cancer), with IC₅₀ values ranging from 50 to 192 nM aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.com. It also inhibited VEGFR-induced tube formation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 33 nM aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.com. Notably, this compound did not affect the proliferation of cell lines without identified defects in FGFR expression or signaling, indicating its target-specific activity aacrjournals.org.

Table 2: this compound IC₅₀ Values in Cellular Assays

Cell Line (Receptor Dependence)Assay TypeIC₅₀ (nM)Source
H1581 (FGFR1)Cell Proliferation104 medchemexpress.comcaymanchem.com
SNU16 (FGFR2)Cell Proliferation132 medchemexpress.comcaymanchem.com
RT4 (FGFR3)Cell Proliferation192 medchemexpress.comcaymanchem.com
HUVECVEGFR-induced Tube Formation33 medchemexpress.comcaymanchem.com

The selectivity profile of this compound was examined against a panel of 317 human kinases at a concentration of 1 µmol/L. Beyond its primary targets, this compound suppressed a limited number of additional kinases by more than 70%, including DDR1, MAP4K4, MINK1, RET, PDGFRα, and SIK2, with some having IC₅₀ values below 100 nM aacrjournals.orgcaymanchem.com. This indicates a relatively selective inhibition profile compared to some other multi-kinase inhibitors aacrjournals.orgcaymanchem.com.

In Vivo Activity: Preclinical in vivo xenograft studies further validated the selective inhibition of FGFR and VEGFR by this compound. The compound demonstrated strong anti-tumor activity in both FGFR-dependent xenograft models (e.g., RT4, SNU16, H1581, KMS11) and angiogenic xenograft models (e.g., Renca, a kidney capsule syngeneic model) at well-tolerated doses aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.comorionpharma.com. In FGFR3-dependent RT4 models, this compound treatment led to a significant, dose-dependent reduction in tumor growth aacrjournals.orgmedchemexpress.com. In SNU16 models, tumor growth reduction was accompanied by suppression of FGFR signaling within the tumors aacrjournals.orgcaymanchem.com.

Furthermore, this compound inhibited metastatic tumor growth in highly angiogenesis-dependent models aacrjournals.orgnih.govresearchgate.netaacrjournals.org. Interestingly, potent anti-tumor activity in subcutaneous syngeneic models correlated with immune modulation in the tumor microenvironment, evidenced by a marked decrease in immune checkpoint markers PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells aacrjournals.orgnih.govaacrjournals.org. This suggests a potential role for this compound in modulating anti-tumor immunity in addition to its direct anti-angiogenic and anti-proliferative effects aacrjournals.orgaacrjournals.org.

The robust preclinical data on this compound's equipotent activity against both FGFR and VEGFR kinase families, coupled with its strong anti-tumor activity in various models, provided a strong rationale for its advancement into clinical evaluation for patients with advanced solid tumors aacrjournals.orgnih.govresearchgate.netaacrjournals.orgascopubs.org.

Properties

Molecular Formula

C15H16O6S

SMILES

Unknown

Appearance

Solid powder

Synonyms

ODM-203;  ODM 203;  ODM203.; Unknown

Origin of Product

United States

Molecular and Cellular Pharmacological Characterization of Odm 203

In Vitro Kinase Inhibition Spectrum and Potency

Biochemical assays have established ODM-203 as a potent inhibitor of various FGFR and VEGFR kinases. The compound exhibits inhibitory concentrations in the low nanomolar range, indicating high affinity for these targets aacrjournals.orgaacrjournals.orgnih.govcaymanchem.com.

This compound demonstrates potent inhibition across all four FGFR family kinases (FGFR1, FGFR2, FGFR3, and FGFR4). Its inhibitory potency, measured by IC50 values, falls within a narrow low-nanomolar range, highlighting its broad activity within this receptor family caymanchem.commedchemexpress.comselleckchem.comxcessbio.com.

Table 1: In Vitro Inhibition Potency of this compound Against FGFR Family Kinases

KinaseIC50 (nM)Source
FGFR111 medchemexpress.comselleckchem.comxcessbio.com
FGFR216 medchemexpress.comselleckchem.comxcessbio.com
FGFR36 medchemexpress.comselleckchem.comxcessbio.com
FGFR435 medchemexpress.comselleckchem.comxcessbio.com

Similarly, this compound effectively inhibits the VEGFR family kinases (VEGFR1, VEGFR2, and VEGFR3) with comparable potency to its FGFR inhibition caymanchem.commedchemexpress.comselleckchem.comxcessbio.com. This equipotent inhibition of both FGFR and VEGFR families is a distinguishing feature of this compound aacrjournals.orgresearchgate.net.

Table 2: In Vitro Inhibition Potency of this compound Against VEGFR Family Kinases

KinaseIC50 (nM)Source
VEGFR126 medchemexpress.comselleckchem.comxcessbio.com
VEGFR29 medchemexpress.comselleckchem.comxcessbio.com
VEGFR35 medchemexpress.comselleckchem.comxcessbio.com

Beyond its primary targets, this compound has been evaluated for its selectivity across a broader kinome. It exhibits selectivity for VEGFR1-3 and FGFR1-4 over a panel of 308 kinases at a concentration of 1 µM caymanchem.com. However, it also demonstrates inhibitory activity against certain other receptor tyrosine kinases and enzymes, albeit generally at higher IC50 values compared to its primary FGFR/VEGFR targets caymanchem.com.

Table 3: In Vitro Inhibition Potency of this compound Against Select Off-Target Kinases

KinaseIC50 (nM)Source
DDR16 caymanchem.com
RET8 caymanchem.com
SIK223 caymanchem.com
PDGFRα35 caymanchem.com
MINK141 caymanchem.com
MAP4K449 caymanchem.com
YES1152 caymanchem.com
Tie2174 caymanchem.com
PDGFRβ169 caymanchem.com

Cell-Based Assays for Target Engagement and Pathway Modulation

The in vitro kinase inhibition profile of this compound is corroborated by its effects in cell-based assays, where it effectively modulates downstream signaling pathways dependent on FGFR and VEGFR activity aacrjournals.orgaacrjournals.org.

This compound potently suppresses cell proliferation and FGFR signaling in various cancer cell lines that exhibit dependence on FGFR activity aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.com. For instance, in H1581 (FGFR1-amplified lung cancer), SNU16 (FGFR2-amplified gastric cancer), and RT4 (FGFR3-TACC3 fusion bladder cancer) cell lines, this compound inhibited cell proliferation in a dose-dependent manner aacrjournals.orgcaymanchem.commedchemexpress.com.

Table 4: Inhibition of Proliferation by this compound in FGFR-Dependent Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationProliferation IC50 (nM)Source
H1581LungFGFR1 amplification104 caymanchem.commedchemexpress.com
SNU16GastricFGFR2 amplification132 caymanchem.commedchemexpress.com
RT4BladderFGFR3-TACC3 fusion192 caymanchem.commedchemexpress.com

Furthermore, this compound has been shown to suppress the phosphorylation of key downstream targets in FGFR signaling pathways. Specifically, it inhibits the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular Signal-Regulated Kinase (ERK) in FGFR-dependent cell lines such as H1581, SNU16, and RT4, at concentrations consistent with its antiproliferative activity aacrjournals.orgaacrjournals.orgnih.gov. This indicates direct engagement with and modulation of the FGFR signaling cascade aacrjournals.orgaacrjournals.orgnih.gov.

The VEGFR kinase activity of this compound is further confirmed by its ability to inhibit angiogenesis in cell-based models. This compound significantly attenuates VEGF-induced endothelial cell tube formation, a critical process in angiogenesis, in human umbilical vein endothelial cells (HUVECs) aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.comselleckchem.comresearchgate.netresearchgate.net. This inhibition occurs in a dose-dependent manner at non-toxic concentrations, with an IC50 value of 33 nM aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.comselleckchem.comresearchgate.net. This potency is similar to its effectiveness in inhibiting proliferation in FGFR-dependent cell lines, underscoring its balanced dual inhibitory profile aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net.

Antiproliferative Effects in FGFR-Dependent Cancer Cell Models (e.g., H1581, SNU16, RT4 Cell Lines)

This compound demonstrates potent antiproliferative effects in cancer cell lines characterized by FGFR dependency. In these models, this compound suppressed cell proliferation in a dose-dependent manner. citeab.comnih.govnih.govnih.govwikipedia.org

Specifically, in H1581 lung cancer cells, which exhibit FGFR1 amplification, this compound showed an IC50 of 104 nM for proliferation. citeab.comnih.govwikipedia.org The SNU16 gastric cancer cell line, known for FGFR2 gene amplification, displayed an IC50 of 132 nM. citeab.comnih.govwikipedia.org For RT4 bladder cancer cells, which harbor an FGFR3-TACC3 fusion, the antiproliferative IC50 was determined to be 192 nM. citeab.comnih.govwikipedia.org These results indicate that the reduced proliferation observed in FGFR-dependent cell lines upon this compound treatment is directly linked to the inhibition of FGFR signaling. citeab.comnih.gov

Table 3: Antiproliferative IC50 Values of this compound in FGFR-Dependent Cancer Cell Lines (nM)
Cell LineFGFR DependencyProliferation IC50 (nM)
H1581FGFR1104 citeab.comnih.govwikipedia.org
SNU16FGFR2132 citeab.comnih.govwikipedia.org
RT4FGFR3192 citeab.comnih.govwikipedia.org

Preclinical Efficacy and Pharmacodynamic Studies of Odm 203

In Vivo Antitumor Activity in Genetically Defined Xenograft Models

ODM-203 exhibits strong antitumor activity across a range of genetically defined xenograft models, encompassing both FGFR-driven and angiogenesis-dependent tumor types, and significantly impacts primary tumor growth and metastatic progression.

This compound has demonstrated significant antitumor efficacy in subcutaneous xenograft models dependent on FGFR signaling, including H1581 (FGFR1-amplified), SNU16 (FGFR2-amplified), RT4 (FGFR3-TACC3 fusion), and KMS11 models aacrjournals.orgaacrjournals.org. Treatment with this compound for 21 consecutive days led to a significant inhibition of tumor growth compared to vehicle-dosed mice aacrjournals.orgaacrjournals.org.

In RT4 xenografts, a dose-dependent tumor growth inhibition (TGI) was observed:

20 mg/kg/day of this compound resulted in 37% TGI aacrjournals.orgaacrjournals.orgmedchemexpress.com.

40 mg/kg/day of this compound resulted in 92% TGI aacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.net.

The antiproliferative activity of this compound in FGFR-dependent cell lines further supports these in vivo findings, with IC50 values ranging from 104 nmol/L in H1581 cells to 192 nmol/L in RT4 cells selleckchem.comaacrjournals.orgmedchemexpress.com. The observed activity in these models is attributed to this compound's capability to suppress FGFR signaling in vivo aacrjournals.orgaacrjournals.orgmedchemexpress.com.

Table 1: Tumor Growth Inhibition (TGI) of this compound in RT4 Xenografts

ModelDose (mg/kg/day)Treatment Duration (days)Tumor Growth Inhibition (TGI)Reference
RT4 Xenograft202137% aacrjournals.orgaacrjournals.orgmedchemexpress.com
RT4 Xenograft402192% aacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.net

Table 2: Antiproliferative IC50 Values of this compound in FGFR-Dependent Cell Lines

Cell Line (FGFR Dependency)IC50 (nmol/L)Reference
H1581 (FGFR1)104 selleckchem.comaacrjournals.orgmedchemexpress.com
SNU16 (FGFR2)132 selleckchem.comaacrjournals.orgmedchemexpress.com
RT4 (FGFR3)192 selleckchem.comaacrjournals.orgmedchemexpress.com

This compound has demonstrated strong antitumor activity in angiogenesis-dependent models, particularly in the Renca orthotopic and syngeneic kidney cancer model aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.comexplicyte.com. This model is well-characterized for its angiogenic and metastatic properties aacrjournals.org. Treatment with this compound resulted in a significant, dose-dependent reduction in tumor growth aacrjournals.orgmedchemexpress.com.

The tumor growth inhibition in the Renca model was substantial:

7 mg/kg of this compound showed 39% TGI medchemexpress.com.

20 mg/kg of this compound showed 58% TGI medchemexpress.com.

40 mg/kg of this compound showed 75% TGI medchemexpress.com.

These results align with in vitro data showing that this compound inhibits VEGFR-induced tube formation with an IC50 of 33 nmol/L, confirming its anti-angiogenic properties aacrjournals.orgnih.govaacrjournals.orgselleckchem.comaacrjournals.orgmedchemexpress.com.

Table 3: Tumor Growth Inhibition (TGI) of this compound in Renca Syngeneic Model

ModelDose (mg/kg)Treatment Duration (days)Tumor Growth Inhibition (TGI)Reference
Renca Syngeneic72139% medchemexpress.com
Renca Syngeneic202158% medchemexpress.com
Renca Syngeneic402175% medchemexpress.com

Beyond its effects on primary tumor growth, this compound has also shown significant impact on metastatic progression. In the highly angiogenesis-dependent kidney capsule syngeneic model (Renca model), this compound effectively inhibited metastatic tumor growth aacrjournals.orgnih.govaacrjournals.org. Furthermore, in this model, potent and significant inhibition of lung metastases was observed aacrjournals.org. These findings highlight this compound's strong activity against both primary and metastatic tumor growth in FGFR-dependent and angiogenic tumor models aacrjournals.orgresearchgate.net.

Pharmacodynamic Biomarker Assessment in Preclinical Tumor Models

Pharmacodynamic studies have assessed the impact of this compound on its target pathways and the correlation between compound exposure and biological responses.

This compound effectively modulates its target pathways in preclinical tumor models. It has been shown to inhibit FGFR phosphorylation (pFGFR) in the KMS11 xenograft model aacrjournals.org. Additionally, this compound suppressed the phosphorylation of the direct downstream target, Fibroblast Growth Factor Receptor Substrate 2 (pFRS2), in H1581, SNU16, and RT4 cells aacrjournals.orgmedchemexpress.com. This suppression occurred at concentrations closely corresponding to its antiproliferative activity in these cell lines aacrjournals.org. Cellular studies further confirmed that this compound suppresses both FGFR and VEGFR signaling with similar potency aacrjournals.orgaacrjournals.orgmedchemexpress.com. Specifically, it suppressed autophosphorylation of FGFR on Tyr653/654 in FGFR2-dependent SNU16 cells and autophosphorylation of VEGFR on Tyr1054 in HUVEC cells treated with VEGF aacrjournals.org.

Preclinical studies have indicated a correlation between this compound compound exposure and pharmacodynamic responses. Changes in soluble biomarkers such as Fibroblast Growth Factor 23 (FGF23), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Vascular Endothelial Growth Factor (VEGF), as well as Placental Growth Factor (PGF), appeared to be dose-dependent researchgate.net. These biomarker responses suggest a clear exposure-response relationship for this compound, indicating that increasing exposure to the compound leads to a more pronounced modulation of its target pathways researchgate.net.

Exploration of Therapeutic Combinations in Preclinical Settings

The multifaceted mechanism of action of this compound, particularly its dual inhibition of FGFR and VEGFR and its immune-modulatory effects, provides a strong rationale for exploring its use in combination therapies.

Rationale for Combination Approaches with Complementary Agents (e.g., Immunotherapeutic Agents)

The interplay between FGFR and VEGFR signaling pathways offers a compelling basis for combination strategies. Animal studies have shown that FGFR and VEGFR can act synergistically to promote rapid tumor growth guidetopharmacology.orgharvard.edu. Furthermore, FGFR signaling has been observed to indirectly activate the VEGFR pathway, and its activation can serve as a compensatory angiogenic signal when resistance to VEGF inhibition develops guidetopharmacology.org. Genetic alterations in FGFR and upregulation of VEGFR are frequently found in the same types of cancer, such as gastric and lung cancers, indicating a co-dependency that could be effectively targeted by a dual inhibitor like this compound guidetopharmacology.org.

The observed immune activation in the tumor microenvironment following this compound treatment, characterized by decreased PD-1 and PD-L1 expression and increased CD8 T cell activation, aligns with the known immune-activating properties of other tyrosine kinase inhibitors, including those targeting VEGFR and FGFR harvard.edu. This immunomodulatory effect suggests a natural synergy with immunotherapeutic agents, particularly immune checkpoint inhibitors. By reducing immune checkpoint expression and activating T cells, this compound could potentially enhance the effectiveness of therapies that aim to unleash the anti-tumor immune response.

Synergistic Antitumor Effects and Enhanced Efficacy in Preclinical Models

While specific detailed data on synergistic antitumor effects of this compound in combination with other agents in preclinical models are not extensively detailed in the provided search results beyond the immune modulation, the described immunomodulatory effects of this compound itself lay the groundwork for such combinations. The ability of this compound to induce profound anti-tumor immunity, as indicated by changes in immune checkpoint expression and T cell activation, suggests that combining it with immune checkpoint inhibitors could lead to enhanced therapeutic outcomes harvard.edunih.govguidetopharmacology.org. The preclinical data highlighting this compound's impact on the tumor microenvironment, particularly its immune-activating properties, strongly supports the hypothesis that it could synergize with immunotherapeutic agents to achieve more robust and durable antitumor responses. Future research in this area would likely focus on demonstrating these synergistic effects directly in preclinical models.

Immunomodulatory Effects and Tumor Microenvironment Interaction of Odm 203

Influence on Components of the Tumor Immune Microenvironment

ODM-203's potent antitumor activity in preclinical syngeneic models has been closely linked to its capacity for immune modulation within the tumor microenvironment. uni.lufluoroprobe.com

Effects on Immune Cell Populations and Activation (e.g., CD8+ T cells, NK cells)

Treatment with this compound leads to notable changes in key immune cell populations and their activation status within the tumor microenvironment. Studies have shown a marked increase in the activation of both CD8+ T cells and Natural Killer (NK) cells. This activation is evidenced by a concomitant increase in interferon-gamma (IFNγ) expression on these cells. uni.lufluoroprobe.com Furthermore, this compound treatment resulted in an elevation in the ratio of total T cells to regulatory T cells, suggesting a shift towards a more effector-driven immune response. fluoroprobe.com The presence of this compound has been associated with an increased number of intratumoral CD8+ T cells and NK cells.

Table 1: Influence of this compound on Key Immune Cell Parameters in the Tumor Microenvironment

Immune Cell ParameterEffect of this compound TreatmentSupporting Evidence
CD8+ T cell activationIncreased uni.lufluoroprobe.com
NK cell activationIncreased uni.lufluoroprobe.com
IFNγ expression on CD8+ T cellsIncreased fluoroprobe.com
IFNγ expression on NK cellsIncreased fluoroprobe.com
Total T cells:Regulatory T cells ratioElevated fluoroprobe.com
Intratumoral CD8+ T cellsIncreased number
Intratumoral NK cellsIncreased number

Modulation of Immune Checkpoint Molecule Expression (e.g., PD-1, PD-L1)

A crucial aspect of this compound's immunomodulatory effect involves its influence on immune checkpoint molecule expression. Research indicates a significant decrease in the expression of programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) on both CD8+ T cells and NK cells within the tumor microenvironment following this compound treatment. uni.lufluoroprobe.com Beyond its effects on immune cells, this compound has also been shown to reduce PD-L1 expression directly on tumor cells, specifically in Renca cells in in vitro studies. fluoroprobe.com This reduction in immune checkpoint expression favors an enhanced antitumor immune response by potentially alleviating immunosuppressive signals. fluoroprobe.com

Table 2: Modulation of Immune Checkpoint Molecule Expression by this compound

Immune Checkpoint/Cell TypeEffect of this compound TreatmentSupporting Evidence
PD-1 on CD8+ T cellsDecreased expression uni.lufluoroprobe.com
PD-1 on NK cellsDecreased expression uni.lufluoroprobe.com
PD-L1 on CD8+ T cellsDecreased expression uni.lufluoroprobe.com
PD-L1 on NK cellsDecreased expression uni.lufluoroprobe.com
PD-L1 on tumor cellsDecreased expression fluoroprobe.com

Mechanisms Underlying Enhanced Antitumor Immunity

The enhanced antitumor immunity observed with this compound is mechanistically linked to its dual inhibition of FGFR and VEGFR pathways. The abnormal tumor vasculature, often induced by the production of pro-angiogenic factors, contributes to an immunosuppressive tumor microenvironment, enabling tumor cells to evade host immunosurveillance. uni.lufluoroprobe.com By inhibiting VEGFR, this compound can normalize the tumor vasculature, which in turn can reduce immunosuppression. Furthermore, both Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) have been shown to inhibit the secretion of IFNγ and granzyme B by T cells, critical components of antitumor immunity. This compound's inhibition of these growth factor receptors can reverse such immunosuppressive effects.

Preclinical data highlight that the inhibition of FGFR can enhance the infiltration of CD8+ T cells and suppress tumor growth through modulation of the tumor microenvironment. This suggests that this compound's activity against FGFR contributes to improved immune cell trafficking into the tumor. Additionally, the signal transducer and activator of transcription 3 (STAT3) pathway is broadly hyperactivated in cancer and non-cancerous cells within the tumor ecosystem, playing a significant role in promoting immunosuppression and inhibiting crucial immune activation regulators. While direct mechanistic links between this compound and STAT3 were not explicitly detailed, the compound's ability to induce antitumor immunity implies an interplay with such immunosuppressive pathways. uni.lufluoroprobe.com

Investigations into Potential Mechanisms of Resistance to Odm 203

Elucidation of Acquired Resistance Mechanisms during ODM-203 Treatment in Preclinical Systems

There is a lack of published preclinical research detailing the development and characterization of acquired resistance to this compound. The process of elucidating such mechanisms typically involves treating sensitive cancer cell lines or animal models with the drug over an extended period to select for resistant clones. nih.govresearchgate.net Subsequent molecular analysis of these resistant models can then identify the genetic or signaling pathway alterations responsible for the loss of drug sensitivity. The available literature on this compound focuses on its initial efficacy and mechanism of action but does not describe the generation or analysis of such acquired resistance models. aacrjournals.orgaacrjournals.org Therefore, specific molecular mechanisms of acquired resistance that may emerge during prolonged this compound treatment in preclinical systems have not been elucidated.

Drug Discovery and Optimization Research for Odm 203 and Analogs

Structure-Activity Relationship (SAR) Studies for Enhanced Kinase Selectivity and Potency

The development of ODM-203 was guided by structure-activity relationship (SAR) studies aimed at achieving a specific and potent kinase inhibition profile. The primary goal was to create a molecule that could equally inhibit the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of kinases. aacrjournals.orgaacrjournals.org This dual-inhibition strategy is based on the understanding that FGFR and VEGFR signaling pathways can synergistically promote tumor angiogenesis. researchgate.netnih.gov Furthermore, the activation of FGFR signaling has been identified as a potential mechanism for acquired resistance to therapies that solely target VEGFR. nih.govmatilda.science

The optimization process resulted in this compound, a compound that demonstrates equipotent activity against both kinase families. aacrjournals.orgresearchgate.net In biochemical assays, this compound inhibits FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, with IC50 values in the low nanomolar range. aacrjournals.orgaacrjournals.org This balanced potency is a key differentiator from other inhibitors; for instance, the reference compound lucitanib (B1684532) was found to be approximately five times more potent against VEGFR2 than FGFR1. aacrjournals.org

The selectivity of this compound was further established through broad-panel kinase screening. When tested against a panel of 317 human kinases at a concentration of 1 µmol/L, this compound demonstrated high selectivity. aacrjournals.orgaacrjournals.org Apart from its primary targets in the FGFR and VEGFR families, it only suppressed an additional nine kinases by more than 70%, underscoring the success of the SAR campaign in minimizing off-target activity. aacrjournals.org

The compound's activity was also confirmed in cellular assays. This compound inhibited proliferation in FGFR-dependent cell lines with IC50 values between 50–150 nmol/L. nih.gov Concurrently, it inhibited VEGFR-induced tube formation with an IC50 value of 33 nmol/L. nih.gov This near-equal potency in cellular models for both FGFR and VEGFR driven processes highlights the translation of its biochemical profile into a desired biological function. aacrjournals.org

Table 1: Biochemical Inhibitory Potency of this compound against FGFR and VEGFR Kinases

Kinase TargetIC50 (nmol/L)
FGFR129
FGFR235
FGFR36
FGFR414
VEGFR121
VEGFR221
VEGFR312

This table presents the half-maximal inhibitory concentration (IC50) of this compound against recombinant FGFR and VEGFR family kinases. Data sourced from preclinical pharmacology studies. aacrjournals.orgaacrjournals.org

Lead Optimization and Design Strategies for Next-Generation Inhibitors

The lead optimization process for this compound was strategically focused on addressing the clinical challenge of therapeutic resistance. nih.gov The design rationale was to develop a single agent that could preemptively counteract the compensatory signaling that occurs between the FGFR and VEGFR pathways in tumors. researchgate.netnih.gov Many pan-kinase inhibitors have predominant activity towards the VEGFR family, which can mask their effects on FGFR, while highly selective FGFR inhibitors may not address angiogenesis sufficiently. aacrjournals.org The goal for this compound was to create a selective, dual inhibitor with balanced potency, representing a targeted approach to simultaneously block tumor cell proliferation and angiogenesis. aacrjournals.orgresearchgate.net

Looking toward the future, the design of next-generation inhibitors faces several challenges, including the emergence of acquired resistance mutations in the target kinases. news-medical.net For the FGFR family, high structural similarity among the different receptors makes designing highly selective inhibitors difficult, and pan-FGFR inhibition can lead to toxicities such as hyperphosphatemia due to FGFR1 inhibition. news-medical.net

Synthetic Methodologies and Process Development for Preclinical Compound Production

The specific chemical synthesis route for this compound is proprietary and has been detailed in the patent document WO 2013/053983, filed by Aurigene Discovery Technologies and Orion Corporation. aacrjournals.org The published scientific literature on this compound confirms that the compound used in preclinical studies was synthesized according to the processes described in this patent. aacrjournals.org

While the step-by-step synthetic scheme is not publicly available in peer-reviewed journals, it is known that this compound is a sulfonamide-containing tyrosine kinase inhibitor. researchgate.netresearchgate.net The development of a robust and scalable synthesis process is a critical component of preclinical development, ensuring the production of a high-purity compound for in vitro and in vivo testing. This process involves optimizing reaction conditions, purification methods, and salt formation to produce a stable and consistent drug substance suitable for formulation development and subsequent clinical trials. nih.govucl.ac.uk

Development and Evaluation of this compound Analogs and Derivatives

The publicly available scientific literature primarily focuses on the preclinical and clinical characterization of this compound itself, with limited specific information on the development and evaluation of its direct analogs and derivatives. aacrjournals.orgnih.govnih.gov In typical drug discovery programs, the development of analogs is a continuous process aimed at further refining the properties of a lead compound.

The goals for developing this compound analogs would likely include:

Overcoming Acquired Resistance: Designing derivatives that can effectively inhibit FGFR or VEGFR kinases that have developed mutations rendering them insensitive to the parent compound. nih.gov

Improving Selectivity: Further refining the structure to enhance selectivity for the target kinases and reduce interaction with the few off-target kinases identified in broad-panel screens, potentially leading to an improved therapeutic window.

Enhancing Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which could lead to more favorable dosing schedules or better tissue penetration.

Exploring Alternative Scaffolds: Investigating different core structures that maintain the desired dual-inhibitory profile but may offer novel intellectual property or improved synthetic accessibility.

The evaluation of such analogs would involve the same rigorous preclinical testing applied to this compound, including biochemical and cellular assays to confirm potency and selectivity, followed by in vivo studies in relevant tumor models to assess efficacy. aacrjournals.orgnih.gov

Preclinical Pharmacokinetic Studies of Odm 203

Absorption and Distribution Profiles in Preclinical Species (e.g., Rat and Dog Models)

Detailed public data on the specific absorption and distribution profiles of ODM-203 in preclinical species like rats and dogs are limited. However, the objectives of such studies are to characterize the rate and extent of absorption following administration, as well as the pattern of distribution throughout the body's tissues and organs.

Typically, absorption studies in rat and dog models would involve administering this compound through various routes, including oral and intravenous, to determine its bioavailability. Key parameters measured would include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Distribution studies would aim to identify the tissues and organs where this compound preferentially accumulates. This is often achieved using radiolabeled compounds in whole-body autoradiography studies or by direct measurement of the compound's concentration in various tissues at different time points after administration. Understanding the tissue distribution is critical for identifying potential target organs for efficacy and toxicity.

Metabolic Fate and Biotransformation Pathways Characterization in Preclinical Models

The characterization of the metabolic fate and biotransformation pathways of this compound in preclinical models is essential to understand how the drug is chemically altered in the body. Publicly available research does not provide specific details on the metabolic pathways of this compound.

In general, such studies in rats and dogs would involve the identification and quantification of metabolites in plasma, urine, and feces. In vitro systems, such as liver microsomes and hepatocytes from these species, are often used to elucidate the primary enzymes responsible for metabolism, for instance, cytochrome P450 (CYP) isoenzymes. The goal is to create a metabolic map of the compound, which helps in understanding its clearance mechanisms and potential for drug-drug interactions. Identifying major metabolites is also crucial, as they may possess their own pharmacological or toxicological activity.

Excretion Routes and Clearance Mechanisms in Preclinical Models

Comprehensive data on the excretion routes and clearance mechanisms of this compound from preclinical models have not been detailed in publicly accessible literature. The primary objective of these studies is to determine the pathways by which the compound and its metabolites are eliminated from the body.

Typically, mass balance studies are conducted in preclinical species, often using a radiolabeled version of the drug, to quantify the proportion of the administered dose that is excreted in urine and feces. This helps to identify the major routes of elimination. Further investigations would characterize the role of renal (kidney) and hepatic (liver) clearance. Key parameters such as the elimination half-life (t½) and total body clearance (CL) are determined to understand how quickly the drug is removed from the systemic circulation.

Preclinical Formulation Development for Optimal In Vivo Study Outcomes

The development of a suitable formulation for preclinical in vivo studies is a critical step, particularly for compounds with challenging physicochemical properties. This compound is described as a practically insoluble compound, which presents significant challenges for achieving adequate exposure in animal models. researchgate.net

To address this, a key objective in the preclinical development of this compound was to stabilize a non-clinical suspension for use in toxicological studies. researchgate.net Research focused on developing a formulation that could prevent the disproportionation of the hydrochloride salt of this compound. researchgate.net

Several approaches were investigated to create a stable suspension. One such formulation was a 5 mg/mL aqueous suspension. researchgate.net To enhance the stability and bioavailability of this suspension, various excipients were included. A polymer was used as a precipitation inhibitor to maintain a state of prolonged supersaturation, while a surfactant was included to improve wettability and dissolution. researchgate.net

Strategies to stabilize the formulation included adjusting the pH and using cooling to prevent the salt from converting to its less soluble free base form. researchgate.net The successful development of a stable and effective preclinical formulation is paramount for ensuring that the findings from in vivo efficacy and toxicology studies are reliable and reproducible.

Below is a table summarizing the components of a preclinical suspension formulation for this compound:

ComponentRole in Formulation
This compound (hydrochloride salt)Active Pharmaceutical Ingredient
WaterVehicle
PVP/VA (Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer)Precipitation inhibitor
Tween 80 (Polysorbate 80)Surfactant

Biomarker Identification and Validation in Preclinical Research

Identification of Predictive Biomarkers for Response to ODM-203 Efficacy in Preclinical Models

Preclinical investigations have identified genomic alterations within the FGFR signaling pathway as key predictive biomarkers for the antitumor efficacy of this compound. aacrjournals.orgnih.gov The compound has demonstrated potent antitumor activity in xenograft models that are dependent on FGFR signaling. aacrjournals.orgaacrjournals.org

The sensitivity of cancer cell lines to this compound has been directly correlated with the presence of specific genomic alterations in FGFR subtypes. aacrjournals.org For instance, in cellular proliferation assays, this compound showed inhibitory effects on cell lines with known FGFR alterations. aacrjournals.org The in vivo antitumor effects of this compound were pronounced in FGFR-dependent tumor models. aacrjournals.orgresearchgate.net Specifically, in the FGFR3-dependent RT4 bladder cancer xenograft model, treatment with this compound resulted in a significant, dose-dependent reduction in tumor growth. aacrjournals.orgresearchgate.net Similarly, in the SNU16 gastric cancer xenograft model, which is also FGFR-dependent, this compound treatment not only reduced tumor growth but also suppressed FGFR signaling within the tumors. aacrjournals.orgresearchgate.net

The antitumor activity of this compound was also observed in an angiogenic xenograft model, highlighting the dual inhibitory action of the compound on both FGFR and VEGFR pathways. aacrjournals.orgnih.gov Furthermore, this compound was shown to inhibit metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngeneic model. aacrjournals.orgresearchgate.net This suggests that tumors exhibiting a high degree of angiogenesis may also be responsive to this compound treatment.

The table below summarizes the preclinical models in which genomic alterations in the FGFR pathway predicted a response to this compound.

Cell LineCancer TypeFGFR AlterationPreclinical ModelThis compound Efficacy
H1581Large-cell lung cancerFGFR1 amplificationCellular Proliferation AssayInhibition of proliferation
SNU16Gastric cancerFGFR2 amplificationCellular Proliferation Assay & XenograftInhibition of proliferation and tumor growth
RT4Bladder cancerFGFR3 mutationXenograftDose-dependent reduction in tumor growth

Pharmacodynamic Biomarkers for Target Engagement and Pathway Modulation in Preclinical Settings

Pharmacodynamic biomarkers were crucial in preclinical studies to confirm that this compound engaged its intended targets, FGFR and VEGFR, and modulated their downstream signaling pathways.

In cellular assays, this compound demonstrated the ability to inhibit VEGFR-induced tube formation with a potency similar to its inhibition of proliferation in FGFR-dependent cell lines. aacrjournals.orgnih.gov This provided early evidence of its dual activity. More direct evidence of target engagement was observed in tumor models. In the SNU16 xenograft model, administration of this compound led to a marked suppression of FGFR phosphorylation. researchgate.net Furthermore, the phosphorylation of FRS2, a key downstream substrate of FGFR, was also inhibited in these tumors, confirming the modulation of the FGFR signaling cascade. researchgate.net

Interestingly, preclinical studies in a subcutaneous syngeneic model revealed that the potent antitumor activity of this compound was associated with significant immune modulation within the tumor microenvironment. aacrjournals.orgresearchgate.net This suggests a broader pathway modulation beyond direct anti-proliferative and anti-angiogenic effects. Treatment with this compound resulted in a notable decrease in the expression of the immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and natural killer (NK) cells. aacrjournals.orgresearchgate.net Concurrently, an increased activation of CD8+ T cells was observed. aacrjournals.orgresearchgate.net These findings indicate that this compound can also modulate the host immune response against the tumor.

The following table outlines the key pharmacodynamic biomarkers identified in preclinical studies of this compound.

BiomarkerPreclinical ModelEffect of this compoundIndication
Phosphorylation of FGFRSNU16 XenograftSuppressionTarget Engagement
Phosphorylation of FRS2SNU16 XenograftSuppressionPathway Modulation
PD-1 expression on CD8+ T cells and NK cellsSyngeneic ModelMarked DecreaseImmune Modulation
PD-L1 expression on CD8+ T cells and NK cellsSyngeneic ModelMarked DecreaseImmune Modulation
Activation of CD8+ T cellsSyngeneic ModelIncreased ActivationImmune Modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.